N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular functions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular functions .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in energy metabolism and post-translational modifications like o-glcnacylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine typically involves the condensation of 2-methoxyphenethylamine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted thiophene derivatives .
Scientific Research Applications
N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Comparison with Similar Compounds
N'-[2-(2-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-sulfonamide: A simpler analog with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-methoxyphenethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]-1-thiophen-2-ylsulfonylguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-20-12-6-3-2-5-11(12)8-9-16-14(15)17-22(18,19)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H3,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVUVJKEJILRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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